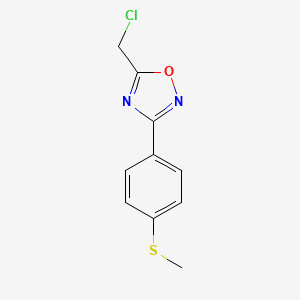
2,2',3,3',4,4',6-七氯联苯
描述
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener, known for its high chlorine content. It is a synthetic organic compound with the molecular formula C12H3Cl7 and a molecular weight of 395.32 g/mol . This compound is part of a larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties. PCBs have been banned in many countries due to their environmental persistence and potential health hazards.
科学研究应用
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl has been extensively studied in various scientific fields:
Chemistry: It serves as a model compound for studying the behavior of PCBs in different chemical environments.
Biology: Research has focused on its bioaccumulation and toxicological effects on living organisms.
Medicine: Studies have investigated its potential role in disrupting endocrine functions and its carcinogenic properties.
Industry: Historically, it was used in electrical transformers and capacitors due to its insulating properties.
作用机制
Target of Action
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the PER1 gene . This gene plays a crucial role in maintaining the circadian rhythm in organisms .
Mode of Action
The compound inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction results in changes to the organism’s circadian rhythm .
Biochemical Pathways
It is known that the compound’s interaction with the clock-arntl/bmal1 heterodimer disrupts normal circadian rhythm regulation .
Pharmacokinetics
Like other pcbs, it is known to be lipophilic and can bioaccumulate in organisms . Its bioavailability is likely influenced by these properties.
Result of Action
The primary result of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl’s action is the disruption of the circadian rhythm due to its inhibition of the PER1 gene . This can lead to various health effects, as the circadian rhythm plays a vital role in many biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl. Its lipophilic nature allows it to accumulate in fatty tissues, leading to long-term exposure and potential bioaccumulation in organisms .
生化分析
Biochemical Properties
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound can induce the expression of these enzymes, leading to increased oxidative stress and potential cellular damage . Additionally, 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, which mediates the toxic effects of dioxins and related compounds .
Cellular Effects
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound has been found to induce apoptosis (programmed cell death) in certain cell types, such as hepatocytes and neuronal cells . Additionally, 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl can interfere with calcium homeostasis, leading to impaired cellular function and increased susceptibility to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the AhR, leading to the activation of the AhR signaling pathway and subsequent induction of cytochrome P450 enzymes . This results in increased production of reactive oxygen species (ROS) and oxidative stress, which can cause cellular damage and apoptosis . Additionally, 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl have been observed to change over time. The compound is relatively stable and resistant to degradation, leading to its persistence in the environment and biological systems . Long-term exposure to 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl has been associated with chronic health effects, such as liver damage, neurotoxicity, and immunotoxicity . In vitro and in vivo studies have shown that the compound can accumulate in tissues over time, leading to prolonged toxic effects .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and enzyme induction, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a certain dose level is required to elicit a toxic response. High doses of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl have been associated with liver damage, neurotoxicity, and reproductive toxicity in animal models .
Metabolic Pathways
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound can be metabolized via oxidative dechlorination, leading to the formation of less chlorinated biphenyls and other metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body . The metabolic pathways of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl can influence its toxicity and persistence in biological systems .
Transport and Distribution
The transport and distribution of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl within cells and tissues are influenced by its lipophilic nature. The compound can readily cross cell membranes and accumulate in lipid-rich tissues, such as adipose tissue and the liver . It can also bind to transport proteins, such as albumin, which facilitates its distribution throughout the body . The localization and accumulation of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl in specific tissues can contribute to its toxic effects .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum (ER), where it can interact with cytochrome P450 enzymes and other ER-associated proteins . This localization can lead to the induction of oxidative stress and disruption of ER function . Additionally, 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl can accumulate in mitochondria, leading to mitochondrial dysfunction and apoptosis .
准备方法
The synthesis of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl compounds. One common method is the reaction of 2,3,4,6-tetrachlorophenylamine with 1,2,3-trichlorobenzene under specific conditions . Industrial production methods often involve similar chlorination processes, ensuring high yields and purity of the final product.
化学反应分析
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated biphenyl oxides.
Reduction: Under reductive conditions, the compound can be dechlorinated to form lower chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metals for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl is unique among PCBs due to its specific chlorine substitution pattern. Similar compounds include:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound has one less chlorine atom and exhibits different chemical and biological properties.
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl: Another heptachlorinated biphenyl with a different chlorine arrangement, leading to variations in its reactivity and toxicity.
These comparisons highlight the importance of chlorine positioning in determining the properties and effects of PCBs.
属性
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,4-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)10(5)17)8-6(14)3-7(15)11(18)12(8)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMHVHLTPWKZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073540 | |
| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-71-5 | |
| Record name | PCB 171 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',6-Heptachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQY8EP6V5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)




![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
